3-Bromo-6-methoxy-1H-indazole

Solubility Physicochemical profiling Medicinal chemistry

3-Bromo-6-methoxy-1H-indazole (CAS 1134328-18-9) is a heterocyclic compound belonging to the indazole family, with the molecular formula C8H7BrN2O and a molecular weight of 227.06 g/mol. It features a bromine atom at the 3-position and a methoxy group at the 6-position of the indazole core, two substituents that collectively confer distinct electronic properties and synthetic reactivity compared to mono-substituted or regioisomeric analogs.

Molecular Formula C8H7BrN2O
Molecular Weight 227.06 g/mol
CAS No. 1134328-18-9
Cat. No. B1524240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-6-methoxy-1H-indazole
CAS1134328-18-9
Molecular FormulaC8H7BrN2O
Molecular Weight227.06 g/mol
Structural Identifiers
SMILESCOC1=CC2=NNC(=C2C=C1)Br
InChIInChI=1S/C8H7BrN2O/c1-12-5-2-3-6-7(4-5)10-11-8(6)9/h2-4H,1H3,(H,10,11)
InChIKeyIKERFCDHWOPMJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-6-methoxy-1H-indazole (CAS 1134328-18-9): A Dual-Substituted Indazole Building Block for Kinase-Targeted Library Synthesis


3-Bromo-6-methoxy-1H-indazole (CAS 1134328-18-9) is a heterocyclic compound belonging to the indazole family, with the molecular formula C8H7BrN2O and a molecular weight of 227.06 g/mol . It features a bromine atom at the 3-position and a methoxy group at the 6-position of the indazole core, two substituents that collectively confer distinct electronic properties and synthetic reactivity compared to mono-substituted or regioisomeric analogs . The compound is primarily utilized as a versatile building block in medicinal chemistry, particularly as a scaffold for developing kinase inhibitors targeting VEGFR, PDGFR, and other tyrosine kinases . Its predicted physicochemical profile includes a boiling point of 370.3±22.0 °C, a density of 1.678±0.06 g/cm³, and a low aqueous solubility of 0.41 g/L at 25 °C (calculated) .

Why 3-Bromo-6-methoxy-1H-indazole Cannot Be Replaced by Generic Indazole Analogs: The Functional Consequences of Regiospecific Dual Substitution


Although numerous brominated or methoxylated indazoles share the same molecular formula (C8H7BrN2O), the regiospecific placement of substituents on the indazole scaffold dictates fundamentally different chemical reactivity and biological recognition profiles . The bromine at the 3-position serves as the primary synthetic handle for metal-catalyzed cross-coupling reactions (Suzuki–Miyaura, Buchwald–Hartwig), enabling C–C or C–N bond formation at a position that is sterically and electronically privileged for interactions with the ATP-binding pocket of kinases . Simultaneously, the electron-donating methoxy group at the 6-position modulates the electron density of the aromatic ring, influencing both the rate of oxidative addition in cross-coupling and the hydrogen-bonding capacity with biological targets . Replacing this compound with a regioisomer such as 5-bromo-6-methoxy-1H-indazole relocates the cross-coupling handle to a position that is less favorable for constructing kinase inhibitor pharmacophores, while substituting with 3-chloro-6-methoxy-1H-indazole reduces cross-coupling reactivity due to the stronger C–Cl bond . These functional differences mean that generic substitution without verifying regiospecific identity can compromise synthetic yield, SAR interpretation, and ultimately the biological activity of derived compound libraries.

Head-to-Head Quantitative Differentiation Evidence for 3-Bromo-6-methoxy-1H-indazole vs. Closest Analogs


Aqueous Solubility: 3-Bromo-6-methoxy-1H-indazole Shows Lower Water Solubility Than Mono-Substituted Indazole Analogs, Impacting Formulation and Assay Design

3-Bromo-6-methoxy-1H-indazole exhibits a calculated aqueous solubility of 0.41 g/L at 25 °C, which is lower than both its mono-substituted parent compounds: 3-bromo-1H-indazole (0.6946 g/L estimated, or ~0.0874 mg/mL via ESOL) and 6-methoxy-1H-indazole (0.5 g/L) . The addition of both bromine and methoxy substituents increases molecular weight and lipophilicity, reducing water solubility by approximately 41% relative to 3-bromo-1H-indazole and 18% relative to 6-methoxy-1H-indazole. This lower solubility must be accounted for in aqueous biological assay conditions and may necessitate the use of co-solvents such as DMSO.

Solubility Physicochemical profiling Medicinal chemistry

Cross-Coupling Reactivity: The C3-Br Bond Provides Superior Oxidative Addition Kinetics Compared to the C3-Cl Analog, Enabling Higher Yields in Palladium-Catalyzed Reactions

The bromine atom at the 3-position of 3-bromo-6-methoxy-1H-indazole offers a kinetically more labile leaving group for oxidative addition with Pd(0) catalysts compared to the corresponding 3-chloro-6-methoxy-1H-indazole (CAS 362512-38-7) . The C–Br bond dissociation energy (~285 kJ/mol for aryl bromides) is significantly lower than the C–Cl bond (~399 kJ/mol), enabling Suzuki–Miyaura cross-coupling under milder conditions with higher turnover frequencies [1]. Microwave-assisted conditions developed for 3-bromoindazoles (Pd(PPh3)4, Cs2CO3, 1,4-dioxane/EtOH/H2O at 140 °C) have been optimized for this substrate class, with the brominated analog expected to provide superior conversion versus the chlorinated variant under identical conditions [2].

Cross-coupling Synthetic chemistry SAR library synthesis

Molecular Weight and Lipophilicity Differentiation: The Combined Substituent Effect Produces a Distinct Physicochemical Profile Relative to Mono-Substituted and Regioisomeric Analogs

3-Bromo-6-methoxy-1H-indazole (MW 227.06 g/mol) occupies a distinct physicochemical space compared to its closest regioisomers and mono-substituted analogs . The 3,6-disubstitution pattern results in a molecular weight increase of 30 g/mol (15%) over 3-bromo-1H-indazole (MW 197.03) and 79 g/mol (53%) over 6-methoxy-1H-indazole (MW 148.16) . Among the C8H7BrN2O regioisomers (all MW 227.06), the 3,6-pattern places the electron-donating methoxy group para to the pyrazole nitrogen, providing a distinct electronic distribution compared to 4-bromo-6-methoxy (CAS 885520-83-2), 5-bromo-6-methoxy (CAS 152626-78-3), and 6-bromo-3-methoxy (CAS 938062-38-5) variants [1]. This electronic distribution affects both the compound's LogP and its hydrogen-bonding capacity, which in turn influences passive membrane permeability and off-target binding profiles.

Lipophilicity Drug-likeness Physicochemical properties

Kinase Scaffold Validation: The 3-Bromo-6-methoxy Indazole Core Is Explicitly Recognized as a Privileged Pharmacophore for Tyrosine Kinase Inhibitor Design

The indazole scaffold with bromine at the 3-position and an electron-donating substituent at the 6-position has been explicitly cited as a high-value pharmacophore for targeting tyrosine kinases including VEGFR and PDGFR . While 3-bromo-1H-indazole itself is a known kinase inhibitor scaffold , the addition of the 6-methoxy group enhances the electron density of the ring system, which can strengthen hydrogen-bond interactions with the hinge region of kinase ATP-binding sites . This dual-substitution architecture is designed to simultaneously provide a synthetic diversification point (C3-Br) and a binding affinity modulator (6-OCH3), a design principle that is absent in the mono-substituted parents. The compound's predicted binding affinity to BRD4 bromodomain 1 (Kd = 1.91 μM by ITC) [1] provides additional evidence of its ability to engage protein binding pockets, though this single data point must be interpreted with caution as it has not been benchmarked against the key comparators in the same assay.

Kinase inhibition Pharmacophore Drug discovery

High-Impact Application Scenarios for 3-Bromo-6-methoxy-1H-indazole Based on Quantifiable Differentiation Evidence


Diversification of Kinase Inhibitor Libraries via C3 Suzuki–Miyaura Cross-Coupling

The reactive C3-bromine handle makes 3-bromo-6-methoxy-1H-indazole an ideal core scaffold for generating focused kinase inhibitor libraries. Under optimized microwave-assisted Suzuki–Miyaura conditions (Pd(PPh3)4, Cs2CO3, 1,4-dioxane/EtOH/H2O, 140 °C), the C3 position can be diversified with aryl and heteroaryl boronic acids to explore the hydrophobic pocket of kinase ATP-binding sites [1]. The 6-methoxy group provides a fixed hydrogen-bond acceptor that anchors the scaffold to the hinge region, while the C3-aryl variation probes selectivity across the kinome. This two-point pharmacophore strategy—fixed methoxy anchor plus variable C3-aryl—is uniquely enabled by the 3,6-substitution pattern and is not accessible from regioisomeric or mono-substituted analogs .

Medicinal Chemistry Hit-to-Lead Optimization Requiring Defined Physicochemical Starting Points

For hit-to-lead programs where aqueous solubility is a critical parameter, the documented solubility of 0.41 g/L provides a quantitative benchmark for assessing the impact of subsequent chemical modifications on solubility [1]. This value, being lower than both 3-bromo-1H-indazole (0.695 g/L) and 6-methoxy-1H-indazole (0.5 g/L), establishes a baseline that allows medicinal chemists to evaluate whether additional substituents improve or further compromise aqueous solubility. Compounds derived from this scaffold that retain or improve upon this solubility while gaining potency represent a meaningful advance, as solubility deficits are a leading cause of attrition in lead optimization .

Bromodomain and Epigenetic Target Screening Campaigns

The demonstrated binding affinity of 3-bromo-6-methoxy-1H-indazole to BRD4 bromodomain 1 (Kd = 1.91 μM) supports its inclusion in screening decks targeting epigenetic readers [1]. The indazole core serves as an acetyl-lysine mimetic, and the specific substitution pattern may confer selectivity across bromodomain family members. Procurement of this compound with verified purity (≥97% by HPLC) and structural authentication (NMR, LC-MS) ensures that screening results are not confounded by impurities or mis-identified regioisomers, which is particularly important given that C8H7BrN2O regioisomers share identical molecular weight and may co-elute under standard LC-MS conditions .

Synthetic Methodology Development for Unprotected NH-Indazole Cross-Coupling

As an NH-free indazole bearing a C3-bromine substituent, this compound is a relevant substrate for developing and benchmarking new cross-coupling methodologies that tolerate the acidic indazole N–H proton [1]. Published procedures for microwave-assisted Suzuki–Miyaura coupling of 3-bromoindazoles report successful coupling without N-protection, and 3-bromo-6-methoxy-1H-indazole can serve as a model substrate to extend these methods to electron-rich indazoles, where the 6-methoxy group may slow oxidative addition by increasing electron density at the C3 position . Successful methodology development using this more electronically deactivated substrate would demonstrate broader substrate scope than using 3-bromo-1H-indazole alone.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Bromo-6-methoxy-1H-indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.